

A Technical Guide to the Structure and Chemical Composition of 6'-Sialyllactose

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Compound of Interest

Compound Name: 6'-Sialyllactose

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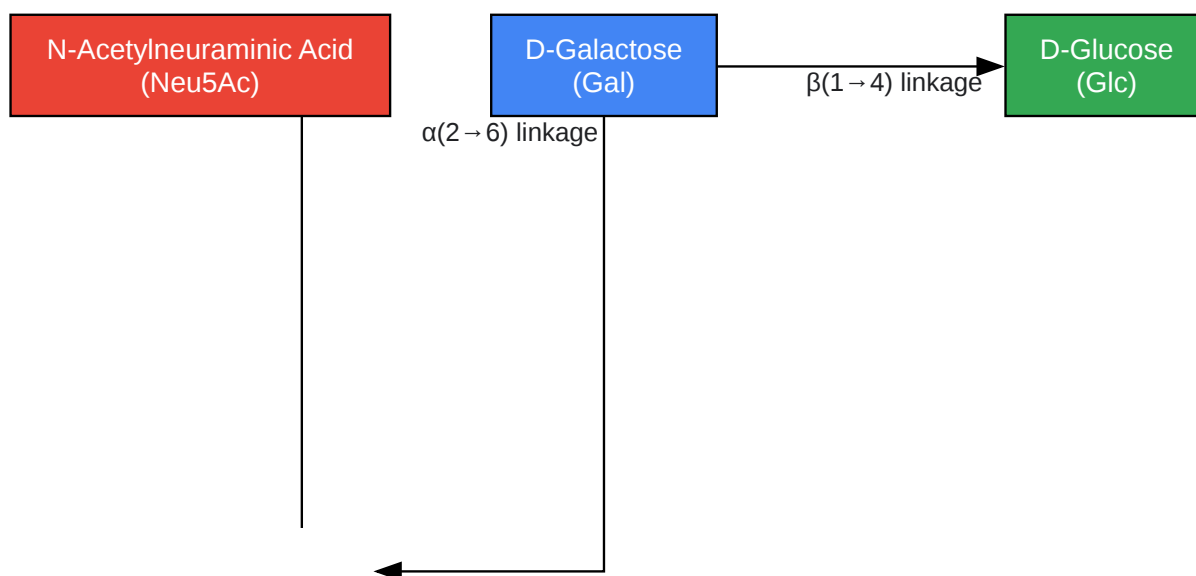
Introduction: **6'-Sialyllactose** (6'-SL) is a prominent acidic trisaccharide and a key bioactive component of human milk oligosaccharides (HMOs). It plays a significant role in infant nutrition, contributing to the development of the gut microbiota, immune function, and cognitive health.^[1]^[2]^[3] Composed of three monosaccharide units—N-acetylneuraminic acid (a form of sialic acid), D-galactose, and D-glucose—its specific structure dictates its biological activity. This technical guide provides an in-depth overview of the chemical structure, composition, and analytical determination of **6'-Sialyllactose** for researchers, scientists, and professionals in drug development.

Chemical Structure and Composition

6'-Sialyllactose is a trisaccharide with a lactose (Gal β 1-4Glc) core. Its defining feature is the attachment of an N-acetylneuraminic acid (Neu5Ac) residue to the lactose moiety.

- **Monosaccharide Units:** The molecule consists of D-glucose (Glc), D-galactose (Gal), and N-acetylneuraminic acid (Neu5Ac).^[4]^[5]
- **Glycosidic Linkages:** The monosaccharides are joined by specific glycosidic bonds:
 - An α (2 \rightarrow 6) glycosidic bond links the N-acetylneuraminic acid to the 6-position of the galactose unit.^[4]^[6]^[7]
 - A β (1 \rightarrow 4) glycosidic bond links the galactose unit to the 4-position of the glucose unit, forming the characteristic lactose core.^[4]

The systematic IUPAC name for **6'-Sialyllactose** is 5-acetamido-3,5-dideoxy-D-glycero- α -D-galacto-non-2-ulopyranosylonic acid-(2 \rightarrow 6)- β -D-galacto-hexopyranosyl-(1 \rightarrow 4)-aldehydo-D-gluco-hexose.[8] In glycobiology, it is commonly abbreviated as Neu5Ac α 2-6Gal β 1-4Glc.[9][10]



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Diagram 1. Molecular structure of **6'-Sialyllactose**.

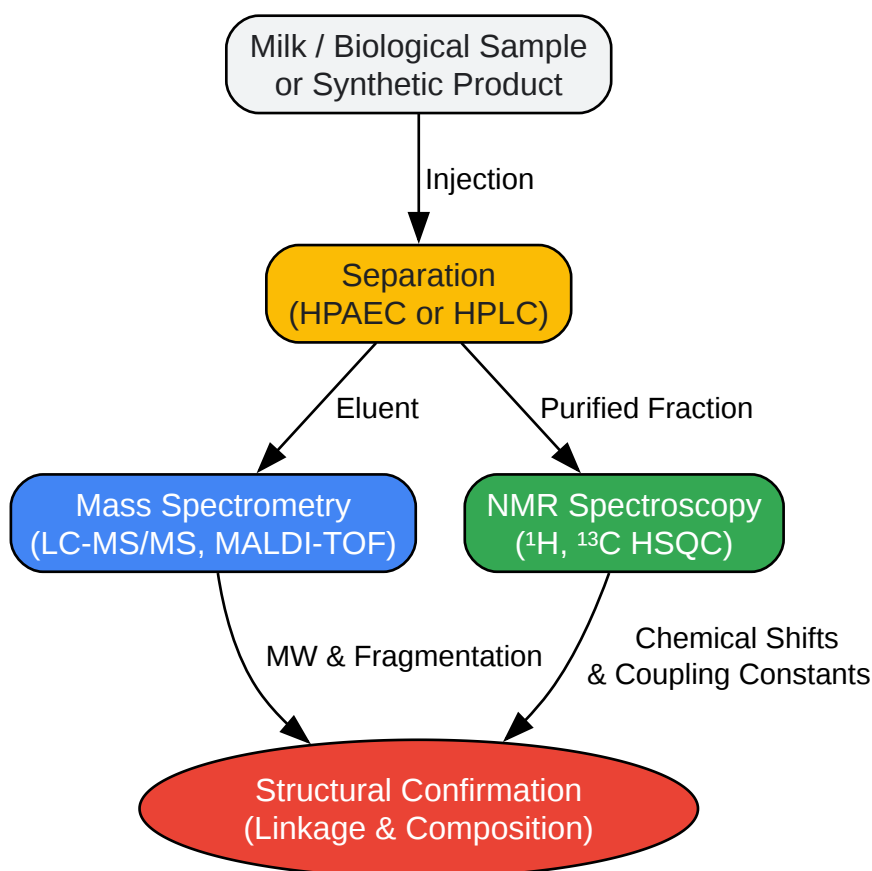
Physicochemical Properties

The quantitative physicochemical properties of **6'-Sialyllactose** are summarized below. Data is provided for both the free acid form and its commonly available sodium salt.

Property	Value (Free Acid)	Value (Sodium Salt)	Source(s)
Molecular Formula	C ₂₃ H ₃₉ NO ₁₉	C ₂₃ H ₃₈ NO ₁₉ Na	[8][11][12]
Molecular Weight	633.55 g/mol	655.53 g/mol	[8][9][12]
CAS Number	35890-39-2	157574-76-0	[8][11][12]
Physical Description	Solid, white to off-white powder	Crystalline solid	[8][11]
Boiling Point	1134.9 °C (at 760 mmHg)	1134.9 °C	[9][12]
Density	1.72 g/cm ³	Not specified	[12]
logP	-7.99	Not specified	[12]
Hydrogen Bond Donors	13	12	[12]
Hydrogen Bond Acceptors	19	19	[12]

Experimental Protocols for Structural Elucidation

The precise structure of **6'-Sialyllactose** is confirmed using a combination of chromatographic and spectroscopic techniques.



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Diagram 2. Analytical workflow for **6'-Sialyllactose** characterization.

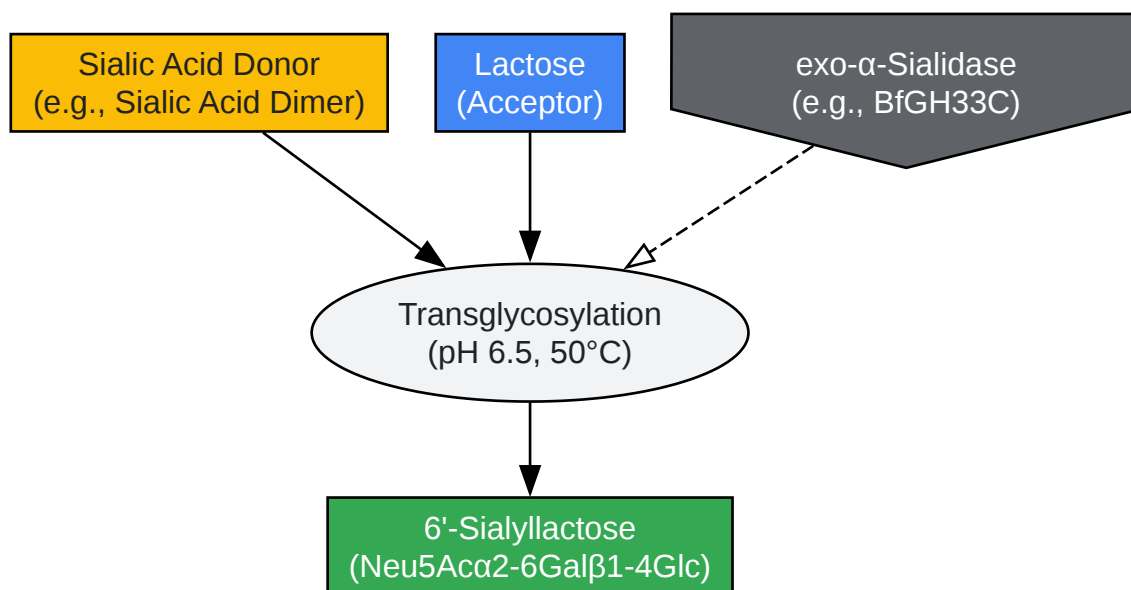
Key Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: Provides definitive structural confirmation, including the anomeric configuration and linkage positions of the glycosidic bonds.
 - Protocol: High-resolution ¹H and 2D NMR experiments (e.g., ¹H-¹³C HSQC) are performed. Samples are typically dissolved in deuterium oxide (D₂O). The resulting spectrum is compared against a certified 6'-SL standard.[1][2][11] The relevant coupling constants and chemical shifts confirm the α(2 → 6) linkage between Neu5Ac and Gal, and the β(1 → 4) linkage between Gal and Glc.[4] For instance, data may be collected on a 600-MHz instrument at room temperature.[1][2]
- Mass Spectrometry (MS):

- Purpose: Determines the molecular weight and provides fragmentation data that helps confirm the sequence of monosaccharides. It is also the basis for highly sensitive quantification.
- Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a common method for both identification and quantification of 6'-SL in complex matrices like rat plasma.[13] The precursor ion (m/z 632.4 for the deprotonated molecule $[M-H]^-$) is fragmented to produce characteristic product ions (e.g., m/z 290.0).[2][13] HPLC-ESI-MS can also differentiate 6'-SL from its isomer 3'-SL, as the $\alpha(2 \rightarrow 3)$ linkage in 3'-SL yields a prominent B₂ fragment that is absent in the mass spectrum of 6'-SL.[14]
- High-Performance Anion-Exchange Chromatography (HPAEC):
 - Purpose: Used for the separation and quantification of acidic oligosaccharides like 6'-SL.
 - Protocol: HPAEC is often coupled with pulsed amperometric detection (PAD). The method relies on comparing the retention time of the analyte with that of a known standard. A typical setup might use a Carbowac PA200 column with a mobile phase gradient of sodium hydroxide and sodium acetate.[11]

Enzymatic Synthesis

While 6'-SL can be isolated from natural sources, enzymatic synthesis offers a highly specific and efficient alternative for producing large quantities for research and commercial applications.



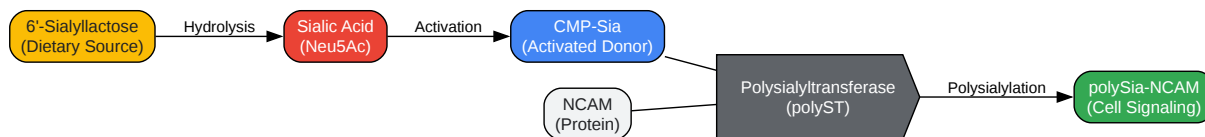
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Diagram 3. Enzymatic synthesis of **6'-Sialyllactose**.

- Protocol: A common method utilizes an exo-α-sialidase with high transglycosylation activity and strict regioselectivity, such as the BfGH33C enzyme from *Bacteroides fragilis*.^{[2][3]} In this reaction, the enzyme transfers a sialyl group from a donor molecule (e.g., a low-cost oligosialic acid or a commercial sialic acid dimer) to the 6-position of the galactose in lactose.^{[3][15]} The reaction can achieve a high conversion ratio (>20%) in a short time (e.g., 10 minutes) under optimized conditions (e.g., pH 6.5, 50°C, 1 M lactose).^{[15][16]}

Biological Context: Role in Polysialylation

Sialic acids derived from dietary sources like **6'-Sialyllactose** are crucial precursors for vital cellular processes, including the polysialylation of the Neural Cell Adhesion Molecule (NCAM). Overexpression of polysialylated NCAM is linked to cancer metastasis, making this pathway a target for therapeutic intervention.^[17]



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Diagram 4. Simplified pathway of NCAM polysialylation.

As shown in the diagram, sialic acid is first cleaved from 6'-SL and then activated to CMP-Sialic Acid (CMP-Sia). Polysialyltransferases (polySTs) then use CMP-Sia as a donor substrate to attach long chains of sialic acid (polysialic acid) to NCAM, modulating its function in cell-cell interactions.[17]

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